molecular formula C6H10OS B1142843 (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride CAS No. 114396-62-2

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride

Cat. No.: B1142843
CAS No.: 114396-62-2
M. Wt: 155.58
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of alanine, where the amino group is substituted at the second carbon position, and it is often used in various scientific research applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: It is studied for its potential therapeutic effects and as a model compound in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways . The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Alanine: A simple amino acid with a similar structure but lacking the hydroxyl group.

    Serine: Another amino acid with a hydroxyl group but differing in the position of the amino group.

    Threonine: Similar to serine but with an additional methyl group.

Uniqueness

What sets (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride apart is its specific configuration and the presence of both amino and hydroxyl groups, which confer unique reactivity and functionality. This makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZHKBAXHJPPL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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